molecular formula C21H26N4O B10952340 1-butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10952340
M. Wt: 350.5 g/mol
InChI Key: IVEBRKXIZRKIKO-UHFFFAOYSA-N
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Description

1-Butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by a pyrazolo[3,4-b]pyridine core with various substituents, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butyl, ethylphenyl, and dimethyl groups are introduced through various substitution reactions, such as alkylation or acylation, using reagents like alkyl halides or acyl chlorides.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring and the pyrazolo[3,4-b]pyridine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and modulate its activity, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 1-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(2-Ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 1-Butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness: 1-Butyl-N-(2-ethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of the butyl and ethylphenyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

1-butyl-N-(2-ethylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O/c1-5-7-12-25-20-19(15(4)24-25)17(13-14(3)22-20)21(26)23-18-11-9-8-10-16(18)6-2/h8-11,13H,5-7,12H2,1-4H3,(H,23,26)

InChI Key

IVEBRKXIZRKIKO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=CC=C3CC)C

Origin of Product

United States

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